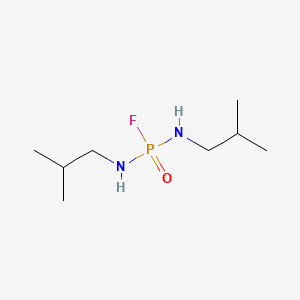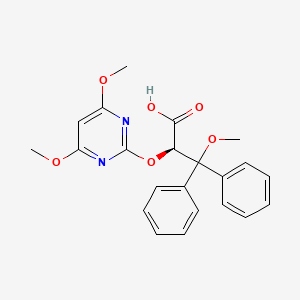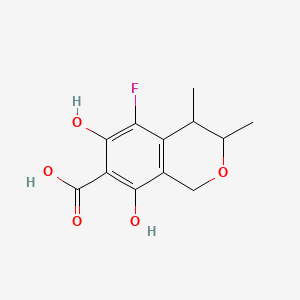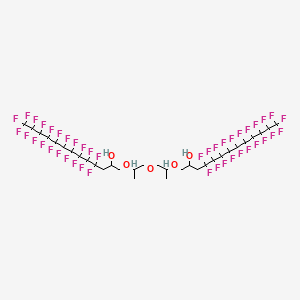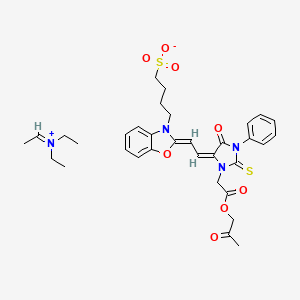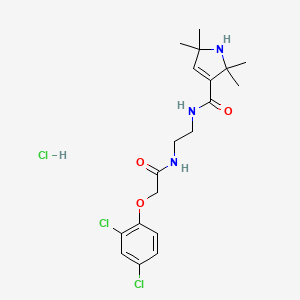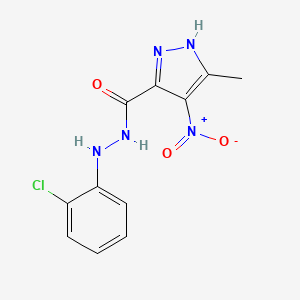![molecular formula C17H11N2NaO3 B15186849 sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate CAS No. 5850-76-0](/img/structure/B15186849.png)
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its applications in dyeing and pigmentation processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate typically involves the diazotization of 2-amino-1-naphthol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-amino-1-naphthol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid in an alkaline medium to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile, cosmetic, and food industries for coloring purposes
作用機序
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Aromatic Rings: The azo group can interact with aromatic rings in biological molecules, affecting their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular processes.
Substitution Reactions: The aromatic rings can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
Uniqueness
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility in water, making it more suitable for applications requiring aqueous solutions. Additionally, the presence of both hydroxyl and carboxyl groups allows for versatile chemical modifications .
特性
CAS番号 |
5850-76-0 |
|---|---|
分子式 |
C17H11N2NaO3 |
分子量 |
314.27 g/mol |
IUPAC名 |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O3.Na/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22;/h1-10,20H,(H,21,22);/q;+1/p-1 |
InChIキー |
PZPGBYQRJGZMBY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


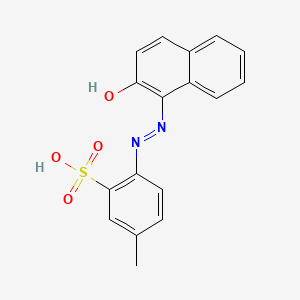

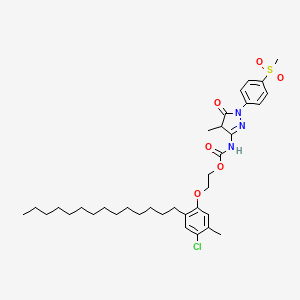
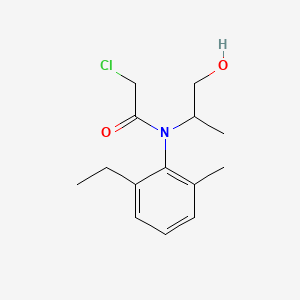
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
